6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine 6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9666313
InChI: InChI=1S/C18H16ClN3O/c1-23-16-8-2-13(3-9-16)12-20-18-11-10-17(21-22-18)14-4-6-15(19)7-5-14/h2-11H,12H2,1H3,(H,20,22)
SMILES: COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Molecular Formula: C18H16ClN3O
Molecular Weight: 325.8 g/mol

6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine

CAS No.:

Cat. No.: VC9666313

Molecular Formula: C18H16ClN3O

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine -

Specification

Molecular Formula C18H16ClN3O
Molecular Weight 325.8 g/mol
IUPAC Name 6-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine
Standard InChI InChI=1S/C18H16ClN3O/c1-23-16-8-2-13(3-9-16)12-20-18-11-10-17(21-22-18)14-4-6-15(19)7-5-14/h2-11H,12H2,1H3,(H,20,22)
Standard InChI Key FNHISTBLBITPCR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Canonical SMILES COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine, reflects its three key components:

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms.

  • 4-Chlorophenyl substituent: A chlorine-substituted benzene ring at position 6 of the pyridazine.

  • 4-Methoxybenzylamino group: A benzyl group with a methoxy (-OCH₃) substituent at the para position, linked to the pyridazine via an amine at position 3.

The molecular formula is C₁₈H₁₆ClN₃O, with a molecular weight of 325.80 g/mol. Its planar structure facilitates π-π stacking interactions, while the polar methoxy and amine groups enhance solubility in organic solvents .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₆ClN₃O
Molecular Weight325.80 g/mol
IUPAC Name6-(4-Chlorophenyl)-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine
SMILESCOC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
InChI KeyUMDHBGHROAQGHP-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis of 6-(4-chlorophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine typically involves multi-step reactions leveraging nucleophilic aromatic substitution and reductive amination. A representative route includes:

  • Formation of 3-Aminopyridazine:
    Pyridazine is functionalized at position 3 via nitration followed by reduction to introduce the amine group .

  • Introduction of 4-Chlorophenyl Group:
    A Suzuki-Miyaura coupling reaction attaches the 4-chlorophenyl moiety to position 6 using a palladium catalyst .

  • N-Alkylation with 4-Methoxybenzyl Chloride:
    The amine at position 3 undergoes alkylation with 4-methoxybenzyl chloride in the presence of a base like triethylamine .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1HNO₃/H₂SO₄, 0°C → H₂/Pd-C, ethanol, 25°C75%
24-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C68%
34-Methoxybenzyl chloride, Et₃N, DCM, 25°C82%

Challenges in Purification

The compound’s hydrophobic nature necessitates chromatographic purification using silica gel and gradient elution with ethyl acetate/hexane mixtures. Recrystallization from ethanol/water (3:1) yields pure product as a white crystalline solid .

Physicochemical Properties

Solubility and Partitioning

Experimental data indicate moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). The calculated logP value of 3.17 suggests significant lipophilicity, aligning with its ability to cross cell membranes .

Spectral Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.75–7.65 (m, 4H, Ar-H), 7.30–7.20 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.45 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃) .

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) .

Analytical and Regulatory Considerations

Quality Control

HPLC analysis (C18 column, 70:30 methanol/water, 1 mL/min) shows a retention time of 6.8 minutes with >98% purity .

Future Directions

  • Biological Screening: Prioritize assays for kinase inhibition and cytotoxicity.

  • Prodrug Development: Introduce phosphate esters to enhance aqueous solubility.

  • Cocrystal Engineering: Improve bioavailability via cocrystallization with succinic acid .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator